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Cat. No.: B12369099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cy3-PEG7-SCO is a fluorescent probe designed for the efficient labeling of azide-modified

biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-

Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and occurs

efficiently under physiological conditions, making it an ideal tool for labeling live cells without

inducing cytotoxicity.[1]

This molecule incorporates the bright and photostable Cy3 fluorophore, which is well-suited for

flow cytometry applications with excitation by a 532 nm laser line.[2][3][4][5] The seven-unit

polyethylene glycol (PEG) linker enhances the solubility and bioavailability of the probe. The s-

cyclooctyne (SCO) group provides a reactive handle for covalent attachment to azide-

containing targets.

A primary application for Cy3-PEG7-SCO in flow cytometry is the detection and quantification

of cells that have been metabolically labeled with an azide-containing precursor. For example,

cells can be cultured with an azide-modified sugar, such as tetraacetylated N-

azidoacetylmannosamine (Ac4ManNAz), which is processed by the cell and incorporated into

cell surface glycans.[6][7] The subsequent reaction with Cy3-PEG7-SCO allows for the

fluorescent labeling of these cells, which can then be analyzed and quantified by flow

cytometry.[2][4][8]
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Key Features of Cy3-PEG7-SCO
Fluorophore: Cyanine3 (Cy3)

Linker: 7-unit Polyethylene Glycol (PEG)

Reactive Group: s-Cyclooctyne (SCO)

Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide- or tetrazine-

modified molecules.

Excitation/Emission (Cy3): ~550 nm / ~570 nm[2]

Application: Flow Cytometry, Fluorescence Microscopy

Data Presentation
The following table summarizes representative quantitative data from flow cytometry

experiments involving the labeling of azide-modified cells with cyclooctyne-conjugated

fluorescent dyes. These values can serve as a reference for expected results when using Cy3-
PEG7-SCO.
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Parameter
Experimental
Condition

Typical Value Reference

Probe Concentration
Labeling of azide-

modified live cells
5 - 50 µM [3][9]

Incubation Time
SPAAC reaction on

live cells
10 - 60 minutes [3][9]

Incubation

Temperature
Live cell labeling

Room Temperature or

37°C
[3][9]

Median Fluorescence

Intensity (MFI)

Comparison between

labeled and unlabeled

cells

15 to 20-fold increase

over background
[2]

Signal-to-Background

Ratio (SBR)

Ratio of MFI of

labeled cells to control

cells

10 - 35 [2]

Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azide
Sugars
This protocol describes the introduction of azide groups onto the surface of mammalian cells

through metabolic glycoengineering.

Materials:

Mammalian cells of interest

Complete cell culture medium

Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) or other azide-modified sugar

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS)
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Cell scraper or trypsin

Procedure:

Cell Culture: Culture mammalian cells to the desired confluency in a suitable culture vessel.

Prepare Azide Sugar Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock

solution (e.g., 10 mM).

Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium

to achieve a final concentration of 25-50 µM.

Incubation: Incubate the cells with the azide sugar-containing medium for 1-3 days at 37°C in

a 5% CO2 incubator to allow for metabolic incorporation of the azide groups into cell surface

glycans.[8]

Harvesting Cells:

For suspension cells, gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

For adherent cells, wash with PBS and detach using a cell scraper or trypsin. If using

trypsin, quench with complete medium and pellet the cells.

Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated azide

sugar.

Cell Counting and Resuspension: Resuspend the cells in a suitable buffer (e.g., PBS with

1% BSA) and determine the cell concentration. Adjust the cell density to 1-5 x 10^6 cells/mL

for staining.

Protocol 2: Fluorescent Labeling of Azide-Modified Cells
with Cy3-PEG7-SCO
This protocol details the SPAAC reaction between the azide-modified cells and Cy3-PEG7-
SCO.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.researchgate.net/figure/Chemical-tagging-of-azido-glycans-in-vitro-and-in-vivo-with-cyclooctyne-probes-A_fig2_41040282
https://www.benchchem.com/product/b12369099?utm_src=pdf-body
https://www.benchchem.com/product/b12369099?utm_src=pdf-body
https://www.benchchem.com/product/b12369099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Azide-modified cells (from Protocol 1)

Unlabeled control cells

Cy3-PEG7-SCO

Anhydrous DMSO

PBS with 1% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) (Staining Buffer)

Flow cytometry tubes

Procedure:

Prepare Cy3-PEG7-SCO Stock Solution: Dissolve Cy3-PEG7-SCO in anhydrous DMSO to a

stock concentration of 1-5 mM. Store protected from light.

Prepare Staining Solution: Dilute the Cy3-PEG7-SCO stock solution in pre-warmed (37°C)

Staining Buffer to the desired final concentration (typically between 5-30 µM).[3] Note: The

optimal concentration should be determined empirically for each cell type and experimental

setup.

Cell Staining:

Aliquot the azide-modified and control cell suspensions into flow cytometry tubes.

Add the Cy3-PEG7-SCO staining solution to the cells.

Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from

light.[3]

Washing: After incubation, wash the cells three to four times with 2 mL of ice-cold Staining

Buffer to remove any unreacted probe. Centrifuge at 300-400 x g for 5 minutes between

washes.[3]

Resuspension: Resuspend the final cell pellet in 300-500 µL of Staining Buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12369099?utm_src=pdf-body
https://www.benchchem.com/product/b12369099?utm_src=pdf-body
https://www.benchchem.com/product/b12369099?utm_src=pdf-body
https://www.benchchem.com/product/b12369099?utm_src=pdf-body
https://www.interchim.fr/ft/D/DQP790.pdf
https://www.benchchem.com/product/b12369099?utm_src=pdf-body
https://www.interchim.fr/ft/D/DQP790.pdf
https://www.interchim.fr/ft/D/DQP790.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Optional Viability Staining: A viability dye (e.g., DAPI, Propidium Iodide) can be added prior

to analysis to exclude dead cells.

Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a laser

suitable for Cy3 excitation (e.g., 532 nm or 561 nm). Collect the emission signal using an

appropriate filter set for Cy3 (e.g., 570/20 nm bandpass filter).

Visualizations
Caption: Workflow for metabolic labeling and subsequent fluorescent staining of cells for flow

cytometry.

Caption: Mechanism of labeling cell surface glycans using metabolic engineering and SPAAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12369099#cy3-peg7-sco-for-flow-cytometry-
applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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